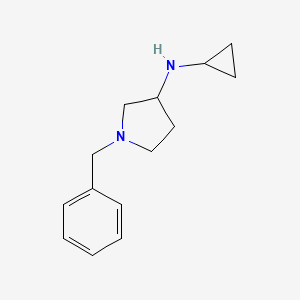
(1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “(1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine” is represented by the formula C14H20N2. For more detailed structural analysis, you may need to refer to a dedicated chemical database or literature.Scientific Research Applications
Antimicrobial Activity
Pyrrolidinone derivatives have been shown to possess significant antimicrobial properties . They can be designed to target a range of pathogens, including bacteria and fungi. For instance, compounds containing the pyrrolidinone moiety have demonstrated effectiveness against Staphylococcus aureus , Escherichia coli , and Candida albicans .
Anticancer Activity
The structural framework of pyrrolidinone is conducive to the development of anticancer agents . Researchers have synthesized various derivatives that exhibit potent activity against cancer cells, providing a pathway for the development of new oncological treatments .
Anti-inflammatory Activity
Due to their chemical structure, pyrrolidinone derivatives, including (1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine , can be utilized in the creation of anti-inflammatory medications . These compounds can help in reducing inflammation in various medical conditions .
Antidepressant Activity
The bioactive nature of pyrrolidinone derivatives makes them candidates for antidepressant drugs . Their interaction with neurotransmitters in the brain can potentially be harnessed to alleviate symptoms of depression .
Anti-HCV Activity
Hepatitis C virus (HCV) is a significant global health concern, and pyrrolidinone derivatives have shown promise in anti-HCV activity. This application could lead to new treatments for HCV infection .
Industrial Applications
Beyond pharmaceuticals, pyrrolidinone and its derivatives have industrial applications . They can be used in the synthesis of various alkaloids and unusual β-amino acids, which are valuable in industrial processes .
Safety and Hazards
properties
IUPAC Name |
1-benzyl-N-cyclopropylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-4-12(5-3-1)10-16-9-8-14(11-16)15-13-6-7-13/h1-5,13-15H,6-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTXVNRPINIIHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2CCN(C2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





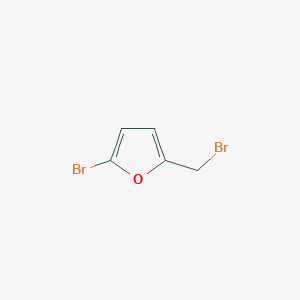
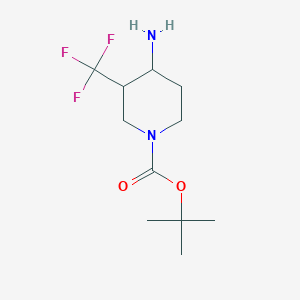
![6-tert-Butyl 3-ethyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B1287152.png)
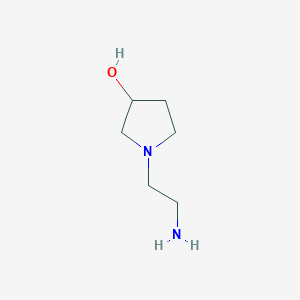
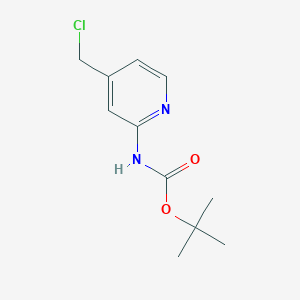

![5-Bromo-2-[(cyclopropylcarbonyl)amino]benzoic acid](/img/structure/B1287166.png)
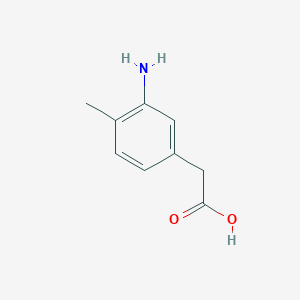
![1-(Benzo[b]thiophen-4-yl)piperazine](/img/structure/B1287173.png)
